molecular formula C12H14FN3O3 B2403720 ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate CAS No. 1622854-69-6

ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate

Cat. No.: B2403720
CAS No.: 1622854-69-6
M. Wt: 267.26
InChI Key: MVDMOKLRXBQDDV-UHFFFAOYSA-N
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Description

Ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)

Scientific Research Applications

Ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biology: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate typically involves the reaction of ethyl (2Z)-aminoacetate with 4-fluorophenylacetyl hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst or acidic conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Mechanism of Action

The mechanism of action of ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-chloro{[(4-methoxyphenyl)hydrazono]acetate
  • Ethyl (2Z)-bromo{[(2,4-difluorophenyl)hydrazono]acetate
  • Ethyl (2Z)-(3-bromo-2-fluorophenyl)(hydrazono)acetate

Uniqueness

Ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

ethyl (2Z)-2-amino-2-[[2-(4-fluorophenyl)acetyl]hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O3/c1-2-19-12(18)11(14)16-15-10(17)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDMOKLRXBQDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC(=O)CC1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC(=O)CC1=CC=C(C=C1)F)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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